2-(3-Fluorophenyl)butanoic acid
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Overview
Description
2-(3-Fluorophenyl)butanoic acid is an organic compound characterized by a fluorophenyl group attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)butanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 3-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Hydrolysis: The resulting acylated product can be hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The fluorophenyl group can be reduced to form 2-(3-fluorophenyl)butanol.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: 2-(3-fluorophenyl)butanol.
Substitution: 2-(3-hydroxyphenyl)butanoic acid or 2-(3-aminophenyl)butanoic acid.
Scientific Research Applications
2-(3-Fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3-fluorophenyl)acetic acid
3-fluorophenylacetic acid
2-(3-fluorophenyl)butanol
2-(3-hydroxyphenyl)butanoic acid
2-(3-aminophenyl)butanoic acid
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Properties
IUPAC Name |
2-(3-fluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-9(10(12)13)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPVKUCKAWQZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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